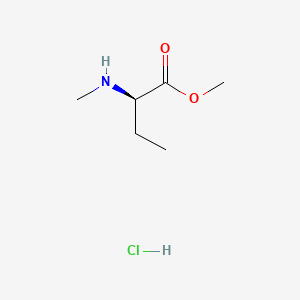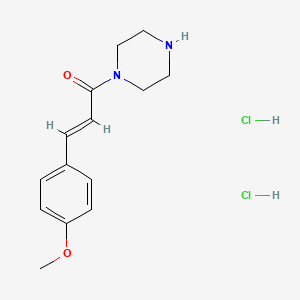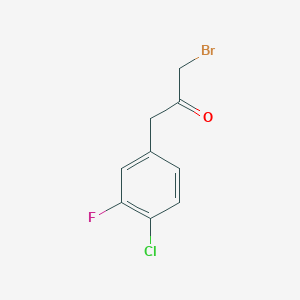![molecular formula C15H12N2O6S B13467316 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl and isoindolinyl moiety linked via a sulfanyl group to an acetic acid residue. Its molecular formula is C15H12N2O7S, and it has a molecular weight of approximately 364.33 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoindolinyl Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinyl structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction.
Linking via Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Use of Catalysts: Employing catalysts to accelerate the reaction rates.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy}acetic acid
- 2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]amino}acetic acid
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid is unique due to its sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage enhances its reactivity and binding affinity, making it a valuable compound in various applications.
属性
分子式 |
C15H12N2O6S |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]sulfanylacetic acid |
InChI |
InChI=1S/C15H12N2O6S/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) |
InChI 键 |
MUILBFLVLTWAKE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


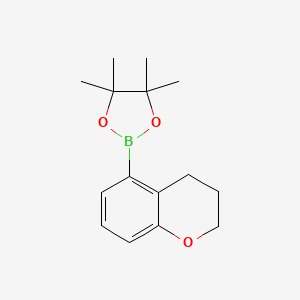
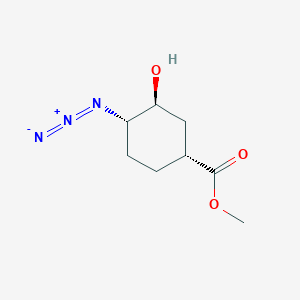
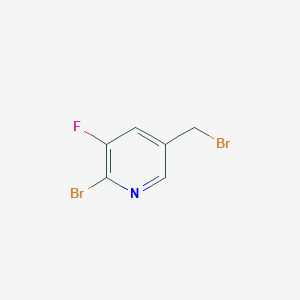

![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
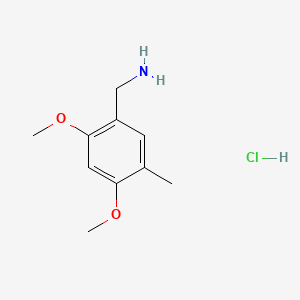
![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)
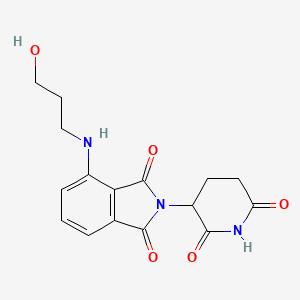
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
